molecular formula C14H21N3O2 B13961382 Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 400775-23-7

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B13961382
CAS No.: 400775-23-7
M. Wt: 263.34 g/mol
InChI Key: SINXWMGMSHJMPN-UHFFFAOYSA-N
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Description

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

This compound’s uniqueness lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.

Properties

CAS No.

400775-23-7

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

ethyl 1-[(6-aminopyridin-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-2-19-14(18)11-6-8-17(9-7-11)10-12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3,(H2,15,16)

InChI Key

SINXWMGMSHJMPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NC(=CC=C2)N

Origin of Product

United States

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